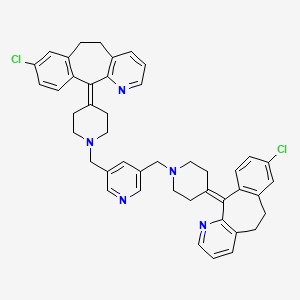

Rupatadine Impurity C

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.com This process is essential for several reasons:

Ensuring Safety and Efficacy: The presence of impurities, even in minute quantities, can significantly impact the safety and effectiveness of a drug. veeprho.com Potentially toxic impurities can pose a direct risk to patient health. veeprho.com

Quality Control: Impurity profiling is a cornerstone of quality control in pharmaceutical manufacturing. It ensures the consistency and quality of each batch of the drug substance and product. globalpharmatek.com

Process Optimization: By understanding the types and levels of impurities formed, manufacturers can optimize the synthesis and production processes to minimize their formation. globalpharmatek.com

Stability Assessment: Identifying degradation products through impurity profiling helps in determining the drug's shelf life and appropriate storage conditions. globalpharmatek.com

Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate comprehensive impurity profiling data for drug approval. jpionline.orgglobalpharmatek.com

Regulatory Imperatives for Impurity Control: Overview of International Conference on Harmonisation (ICH) Guidelines

The International Council for Harmonisation (ICH) has established a set of guidelines to ensure the safety, quality, and efficacy of pharmaceuticals. jpionline.orgpharmaguideline.com Key guidelines pertaining to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new chemically synthesized drug substances. jpionline.orgich.org It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of impurity control to the finished drug product, addressing degradation products that may form during the manufacturing process or upon storage. europa.eupmda.go.jp

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities, which have the potential to cause DNA damage and cancer. jpionline.org

These guidelines emphasize a risk-based approach to impurity control, requiring manufacturers to demonstrate a thorough understanding of the impurity profile of their products.

Overview of Rupatadine (B1662895) and its Related Substances in Pharmaceutical Formulations

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the symptomatic treatment of allergic rhinitis and urticaria. scispace.comnih.gov Its chemical name is 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo pharmaffiliates.comrjpdft.comcyclohepta[1,2-b]pyridine. scispace.com

During the synthesis and storage of rupatadine, several related substances or impurities can be formed. heteroletters.org These can include starting materials, by-products of the reaction, intermediates, and degradation products. jpionline.org Some of the known impurities associated with rupatadine include Desloratadine (B1670295) (Impurity B), which is also a major metabolite, and various process-related impurities. heteroletters.orgijpsjournal.com Forced degradation studies have shown that rupatadine is susceptible to degradation under oxidative conditions. scispace.comnih.gov

Scope and Objectives of Academic Research on Rupatadine Impurity C

Academic and industrial research on rupatadine impurities is crucial for ensuring the quality and safety of rupatadine-containing drug products. A specific focus of this research has been on the identification, synthesis, and characterization of individual impurities. One such impurity that has been the subject of investigation is this compound. heteroletters.org

The primary objectives of research on this compound include:

Isolation and purification of the impurity. cpu.edu.cn

Elucidation of its chemical structure using advanced analytical techniques. cpu.edu.cn

Development of a process for its synthesis to obtain a reference standard for analytical purposes. cpu.edu.cn

Structure

2D Structure

Properties

IUPAC Name |

13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAUPLJMOVSLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747540 | |

| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224515-72-3 | |

| Record name | 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224515723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,11'-(3,5-PYRIDINEDIYLBIS(METHYLENE-1,4-PIPERIDINEDIYL))BIS(8-CHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVV2J8NLL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characteristics of Rupatadine Impurity C

Systematic IUPAC Name and Common Designations of Rupatadine (B1662895) Impurity C

Rupatadine Impurity C is identified by several names and chemical identifiers across scientific literature and regulatory documents. The most commonly accepted systematic IUPAC name is 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo simsonpharma.comheteroletters.orgcyclohepta[1,2-b]pyridine). simsonpharma.comveeprho.compharmaffiliates.compharmaffiliates.comsynzeal.com It is also referred to by a more complex IUPAC name generated by computational methods: 13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene. nih.gov

In pharmaceutical contexts, it is commonly known as this compound or Rupatadine EP Impurity C, indicating its listing in the European Pharmacopoeia. veeprho.comqcchemical.comvenkatasailifesciences.comtlcstandards.com Other synonyms include "5'-[(Desloratadine)methyl] Rupatadine" and "Diamine compound," which allude to its chemical structure and origin. heteroletters.orgnih.govchemicalbook.commolcan.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Primary IUPAC Name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo simsonpharma.comheteroletters.orgcyclohepta[1,2-b]pyridine) simsonpharma.comveeprho.compharmaffiliates.com |

| Common Synonyms | Rupatadine EP Impurity C veeprho.comqcchemical.com, Rupatadine Dimer Impurity veeprho.com, 5'-[(Desloratadine)methyl] Rupatadine chemicalbook.commolcan.com, Diamine compound heteroletters.org |

| CAS Number | 1224515-72-3 simsonpharma.comnih.gov |

| Molecular Formula | C₄₅H₄₃Cl₂N₅ simsonpharma.comnih.gov |

| Molecular Weight | 724.78 g/mol |

Structural Relationship to Rupatadine and Other Related Substances (e.g., Dimeric Nature, Quaternary Impurity)

This compound is a process-related impurity formed during the synthesis of Rupatadine. heteroletters.org Its structure is fundamentally dimeric, meaning it is composed of two identical units linked together. heteroletters.orggoogle.comgoogle.com Specifically, the impurity is formed when a reactive intermediate, 3,5-bis(chloromethyl)pyridine (B1338288) (itself derived from the starting material pyridine-3,5-dicarboxylic acid), reacts with two molecules of Desloratadine (B1670295). google.comgoogle.com Desloratadine is a key starting material in the synthesis of Rupatadine. heteroletters.org

This formation pathway highlights its classification as a dimeric process impurity. heteroletters.orggoogle.comgoogle.com The resulting molecule consists of two Desloratadine-like tricyclic systems connected by a central pyridine (B92270) ring via two methylene (B1212753) bridges. The name "5'-[(Desloratadine)methyl] Rupatadine" aptly describes this structure, where one Desloratadine unit is essentially attached to a Rupatadine molecule at the 5-position of the pyridine ring. nih.govchemicalbook.com

It is important to distinguish this compound from other impurities, such as the "quaternary impurity" (sometimes denoted as Impurity D). heteroletters.orggoogle.comgoogle.com The quaternary impurity is formed when the Rupatadine base itself reacts further to generate a quaternary ammonium (B1175870) salt at the pyridine nitrogen. google.comgoogle.com In contrast, Impurity C is a larger, symmetrical dimeric structure that does not involve quaternization of the pyridine nitrogen. heteroletters.org

Stereochemical Considerations and Isomeric Forms of Impurity C

From a stereochemical perspective, this compound is classified as an achiral molecule. nih.gov It does not possess any chiral centers. However, the structure contains two exocyclic carbon-carbon double bonds at the 4-position of the piperidinylidene rings. This feature introduces the possibility of geometric isomerism (E/Z isomerism).

Due to the symmetrical nature of the molecule, three potential geometric isomers could exist:

The (E,E)-isomer

The (Z,Z)-isomer

The (E,Z)-isomer (meso form)

The common representation of this compound in literature and by chemical suppliers typically does not specify the stereochemistry of these double bonds. While the bulk material is considered achiral, the presence of these potential geometric isomers is a key stereochemical characteristic of the compound.

Table 2: List of Compounds Mentioned

| Compound Name | Other Designations |

|---|---|

| Rupatadine | 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo simsonpharma.comheteroletters.orgcyclohepta[1,2-b]pyridine heteroletters.org |

| This compound | Rupatadine Dimer Impurity, Diamine compound heteroletters.orgveeprho.com |

| Desloratadine | Related compound B, 8-chloro-6,11-dihydro-5H-benzo simsonpharma.comheteroletters.orgcyclohepta[1,2-b]pyridine-11-ylidene)piperidine heteroletters.org |

| 3,5-bis(chloromethyl)pyridine | Di-chloro methyl pyridine derivative (Formula-2F) google.compharmaffiliates.com |

| Pyridine-3,5-dicarboxylic acid | - |

Elucidation of Formation Pathways and Origins of Rupatadine Impurity C

Process-Related Formation Mechanisms During Rupatadine (B1662895) Synthesis

The origins of Rupatadine Impurity C are traced back to the starting materials and subsequent side reactions during the manufacturing process, rather than the degradation of the final Rupatadine molecule. heteroletters.orgnih.gov

Scientific studies have identified this compound as a process-related dimeric impurity. heteroletters.org Its formation is not a result of Rupatadine dimerizing with itself but stems from an impurity present in one of the key starting materials.

The synthesis of Rupatadine often involves the use of 5-methyl-3-nicotinic acid. heteroletters.org A common impurity within this starting material is 3,5-pyridine dicarboxylic acid, which can be present at levels around 0.2%. heteroletters.org This dicarboxylic acid impurity follows the main synthesis reaction pathway, undergoing subsequent conversions to a diester, a diol, and ultimately a reactive dichloro intermediate. heteroletters.org This difunctional dichloro compound then reacts with two molecules of Desloratadine (B1670295), another key intermediate in the synthesis, to form the final Impurity C structure. heteroletters.orggoogle.com

The primary factor influencing the level of this compound is the quality of the raw materials. heteroletters.org

Raw Material Quality : The presence and concentration of 3,5-pyridine dicarboxylic acid in the 5-methyl-3-nicotinic acid starting material is the direct cause of Impurity C formation. heteroletters.org A higher level of this initial impurity will invariably lead to a higher yield of Impurity C in the final product.

Reaction Conditions : While various synthesis schemes for Rupatadine exist, involving different reagents and conditions, the fundamental pathway to Impurity C remains tied to the initial dicarboxylic acid impurity. google.com Therefore, control over the formation of this specific dimer impurity is a critical aspect of process development. google.com

The specific chemical pathway for the formation of Impurity C is a dimerization reaction driven by a difunctional impurity. heteroletters.orggoogle.com This is distinct from quaternization, which leads to other impurities such as Rupatadine Impurity D. google.com

The mechanism proceeds as follows:

Impurity Carryover : 3,5-Pyridine dicarboxylic acid, present as an impurity in the 5-methyl-3-nicotinic acid raw material, enters the reaction sequence. heteroletters.org

Intermediate Formation : This dicarboxylic acid is converted into a corresponding di-chloro methyl pyridine (B92270) derivative through the same synthetic steps intended for the primary reactant. heteroletters.orggoogle.com

Dimerization : The highly reactive di-chloro intermediate subsequently undergoes a double N-alkylation reaction with two separate molecules of Desloratadine. heteroletters.orggoogle.com This condensation reaction links two Desloratadine-containing structures via a central pyridine ring, yielding the dimeric this compound. nih.gov

| Compound | Role in Formation Pathway | Reference |

|---|---|---|

| 3,5-Pyridine dicarboxylic acid | Initial impurity in starting material (5-methyl-3-nicotinic acid) | heteroletters.org |

| Di-chloro methyl pyridine derivative | Reactive intermediate formed from the initial impurity | heteroletters.orggoogle.com |

| Desloratadine | Key synthesis intermediate that reacts with the dichloro derivative (2 molecules) | heteroletters.orggoogle.com |

| This compound | Final dimeric impurity product | heteroletters.org |

Influence of Reaction Conditions, Reagents, and Raw Material Quality on Impurity C Levels

Degradation-Related Formation Mechanisms of this compound

To assess the stability of Rupatadine and identify potential degradation products, forced degradation studies are performed under various stress conditions.

Forced degradation, or stress testing, is a critical component of drug development that exposes the API to harsh conditions to predict its long-term stability and identify potential degradants. ekb.eg Studies on Rupatadine have employed a range of conditions as recommended by the International Conference on Harmonization (ICH) guidelines. nih.gov

These studies demonstrate the stability-indicating capability of analytical methods by showing that degradation products are separated from the main API peak. nih.govscholarsresearchlibrary.com Common stress conditions applied to Rupatadine are summarized in the table below.

| Stress Condition | Example Parameters | Observed Degradation of Rupatadine | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl at 70°C for 24h | No significant degradation observed | nih.gov |

| Base Hydrolysis | 0.1N NaOH at 70°C for 24h | No significant degradation observed | nih.gov |

| Oxidative Stress | 5% H₂O₂ at 70°C for 4h | Significant degradation observed | nih.gov |

| Thermal Stress | 105°C for 48h | No significant degradation observed | nih.gov |

| Photolytic Stress | 1.2 million lux hours / 200 watt hours/m² | No significant degradation observed | nih.gov |

| Water Hydrolysis | Water at 70°C for 24h | No significant degradation observed | nih.gov |

Based on available scientific literature, This compound is not formed as a degradation product of Rupatadine . heteroletters.orgnih.gov Forced degradation studies consistently show that while Rupatadine is susceptible to degradation, particularly under oxidative stress, the resulting degradants are different compounds. heteroletters.orgnih.govscholarsresearchlibrary.com

The major product formed under oxidative conditions has been identified as an N-oxide derivative of Rupatadine (Impurity F). heteroletters.org The analytical methods used in these studies successfully resolved Rupatadine from its known process-related impurities (including Impurity C) and the newly formed degradation products. nih.gov This confirms that the pathway to Impurity C is synthetic, not degradative.

Impurity Profiling in Different Rupatadine Chemical Forms (e.g., Fumarate (B1241708) Salt, Free Base)

Rupatadine is manufactured as a free base before typically being converted to its fumarate salt for the final drug product, which offers advantages in terms of solubility. researchgate.net this compound has been identified as a process-related impurity in the crude rupatadine fumarate. heteroletters.org

A significant challenge associated with Impurity C is its management in both the free base and the fumarate salt forms. Once formed, the dimer impurity is very difficult to remove from either the rupatadine base or the subsequent fumarate salt through standard purification techniques like crystallization. google.com This difficulty is attributed to its poor solubility, which is similar to that of the rupatadine product itself, making separation challenging. google.com Therefore, this impurity can be carried through from the crude base to the final, highly purified API salt if not controlled at the point of formation.

Impact of Manufacturing Processes and Scale-Up on Impurity C Levels

The level of this compound in the final product is directly influenced by the manufacturing process design and control. heteroletters.orggoogle.com Several process parameters have been identified as critical to minimizing the formation of this dimer.

Table 2: Manufacturing Factors Influencing this compound Formation

| Influencing Factor | Impact on Impurity C Formation | Source |

|---|---|---|

| Starting Material Purity | The presence of pyridine-3,5-dicarboxylic acid in the 5-methyl-nicotinic acid raw material is the origin of the impurity. Controlling this initial impurity is the most effective preventative measure. | heteroletters.orggoogle.com |

| Intermediate Reactivity | Bromination or chlorination of pyridine-based intermediates can generate di-substituted species (e.g., di-bromo or di-chloro derivatives) that are highly reactive precursors to the dimer impurity. | google.com |

| Reaction Conditions | There is no control over the formation of dimer and quaternary impurities in some synthetic routes, particularly those involving hazardous reagents like LiAlH4 or unoptimized conditions. | google.com |

| Process Control | Lack of control over impurity formation is a noted deficiency in several prior art synthesis methods. Improved processes focus on preventing the formation of the dimer precursor. | google.com |

The challenges of controlling these process parameters are often magnified during the scale-up of production. Maintaining stringent control over the purity of starting materials and the precise execution of reaction steps is essential to consistently produce rupatadine with minimal levels of Impurity C. google.com Patents describing improved manufacturing processes for rupatadine aim to achieve levels of the dimer impurity below the regulatory threshold of 0.15%, underscoring the focus on process optimization to control this specific impurity. tsijournals.comgoogle.com

Advanced Analytical Methodologies for Rupatadine Impurity C

Chromatographic Techniques for Detection, Quantification, and Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for analyzing pharmaceutical impurities. ajrconline.org These methods offer high resolution, sensitivity, and specificity, making them ideal for separating and quantifying impurities like Rupatadine (B1662895) Impurity C from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is crucial for the accurate determination of Rupatadine Impurity C. nih.govmdpi.com Such a method should be able to separate the impurity from rupatadine and other potential degradation products formed under various stress conditions. nih.govscholarsresearchlibrary.com

The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of rupatadine and its impurities, reversed-phase columns are predominantly used. scholarsresearchlibrary.comscispace.com Octadecyl silane (B1218182) (C18) and octyl silane (C8) are common stationary phases that have demonstrated effective separation. scispace.comijpsjournal.com

Several studies have explored different C18 columns to achieve optimal separation. For instance, a Unisphere C18 column (250 x 4.6 mm, 5µm) has been reported to offer superior separation and resolution for rupatadine and its impurities compared to other columns like Inertsil and Hypersil BDS. scholarsresearchlibrary.comscispace.com Another study successfully utilized a Hypersil BDS C8 column (250 mm x 4.6 mm, 5µm) for the simultaneous estimation of rupatadine and another drug. ijpsjournal.com The selection of the stationary phase often involves a trial-and-error approach to find the one that provides the best peak shape, resolution, and analysis time. scholarsresearchlibrary.comscispace.com

Table 1: Stationary Phases Used in Rupatadine Impurity Analysis

| Stationary Phase | Column Dimensions | Particle Size | Application | Reference |

|---|---|---|---|---|

| Unisphere C18 | 250 x 4.6 mm | 5µm | Separation of rupatadine and its impurities. | scholarsresearchlibrary.comscispace.com |

| Hypersil BDS | 150 x 4.6 mm | 5µm | Separation of rupatadine and its four known impurities. | nih.gov |

| Inertsil ODS – 3V | 250 X 4.6 mm | 5µm | Separation of all possible related substances of rupatadine fumarate (B1241708). | tsijournals.com |

| HiQ Sil-C18 HS | Not specified | Not specified | Estimation of Rupatadine fumarate. | derpharmachemica.com |

| Gemini C18 | 150mm×4.6mm I.D. | Not specified | Determination of rupatadine in pharmaceutical dosage forms. | researchgate.netresearchgate.net |

Mobile phase composition plays a pivotal role in achieving the desired chromatographic separation. scholarsresearchlibrary.com Optimization strategies often involve adjusting the solvent ratio, pH, and the use of different buffer solutions. scholarsresearchlibrary.comscispace.com Both isocratic and gradient elution methods have been successfully employed for the analysis of rupatadine and its impurities. tsijournals.comijpsjournal.com

In one method, a gradient mixture of an acetate (B1210297) buffer (pH 6.0) and methanol (B129727) was used to separate rupatadine from its four known impurities, including Impurity C. nih.gov Another study utilized a mobile phase consisting of a buffer (0.01M aqueous Potassium dihydrogen orthophosphate, pH 3.0) and acetonitrile (B52724) in a gradient program. tsijournals.com An isocratic method with a mobile phase of methanol, acetonitrile, and buffer (pH 3.2) in a 40:30:30 ratio has also been reported. ijpsjournal.com Micellar liquid chromatography has also been explored, using a mobile phase of 0.13 M sodium dodecyl sulfate (B86663), 0.1 M disodium (B8443419) hydrogen phosphate (B84403) (pH 2.8), and 10% n-butanol. researcher.liferesearchgate.net

The final selection of the mobile phase is based on achieving good peak shape, baseline stability, reasonable analysis time, and cost-effectiveness. scholarsresearchlibrary.comscispace.com

Table 2: Examples of Mobile Phase Compositions for Rupatadine Analysis

| Mobile Phase Composition | Elution Mode | Application | Reference |

|---|---|---|---|

| Acetate buffer (pH 6.0) and Methanol | Gradient | Separation of rupatadine and its known impurities. | nih.gov |

| 0.01M Potassium dihydrogen orthophosphate (pH 3.0) and Acetonitrile | Gradient | Separation of all possible related substances of rupatadine. | tsijournals.com |

| Methanol, Acetonitrile, and Buffer (pH 3.2) (40:30:30 v/v/v) | Isocratic | Simultaneous estimation of rupatadine and another drug. | ijpsjournal.com |

| 0.13 M Sodium dodecyl sulfate, 0.1 M Disodium hydrogen phosphate (pH 2.8), and 10% n-butanol | Isocratic (Micellar) | Determination of rupatadine in the presence of desloratadine (B1670295). | researcher.liferesearchgate.net |

Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly used for the detection of rupatadine and its impurities. nih.govscholarsresearchlibrary.com The selection of an appropriate wavelength is crucial for achieving adequate sensitivity for all compounds of interest.

For the analysis of rupatadine and its related substances, detection is often carried out at wavelengths ranging from 242 nm to 264 nm. nih.govscribd.com One method utilized a wavelength of 264 nm for monitoring rupatadine and its four known impurities. nih.gov Another method set the detection wavelength at 245 nm. scholarsresearchlibrary.com A PDA detector is particularly useful as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identification of co-eluting peaks. scholarsresearchlibrary.com The choice of wavelength is based on the UV absorption maxima of rupatadine and its impurities. nih.govinnovareacademics.in

Table 3: Detector Systems and Wavelengths for Rupatadine Impurity Analysis

| Detector | Wavelength | Application | Reference |

|---|---|---|---|

| Photodiode Array (PDA) | 264 nm | Determination of rupatadine and its related substances. | heteroletters.orgnih.gov |

| UV Detector | 245 nm | Quantification of desloratadine impurity in rupatadine. | scholarsresearchlibrary.comscispace.com |

| UV Detector | 250 nm | Separation of all possible related substances of rupatadine. | tsijournals.com |

| PDA Detector | 242 nm | Analysis of rupatadine. | scribd.com |

Validation of the analytical method is essential to ensure its suitability for its intended purpose. scholarsresearchlibrary.comscispace.com The validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and placebo components. nih.govijpra.com This is often demonstrated by the good resolution between the peaks of interest. scholarsresearchlibrary.comscispace.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. derpharmachemica.com For rupatadine impurities, linearity is typically established over a range of concentrations. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ijpra.com It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. nih.govderpharmachemica.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. derpharmachemica.com It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. umt.edu.pk The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. umt.edu.pk These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scholarsresearchlibrary.comscispace.com This provides an indication of its reliability during normal usage.

Table 4: Method Validation Parameters for Rupatadine Impurity Analysis

| Parameter | Typical Findings | Reference |

|---|---|---|

| Specificity | Good resolution between rupatadine and its impurities. | nih.govscholarsresearchlibrary.com |

| Linearity (Correlation Coefficient, r²) | > 0.998 | scholarsresearchlibrary.comscispace.com |

| Accuracy (% Recovery) | 98.0% to 102.5% for desloratadine. | scholarsresearchlibrary.comscispace.com |

| Precision (% RSD) | Within acceptable limits (e.g., < 2%). | nih.govderpharmachemica.com |

| LOD | 0.63 µg/ml for Rupatadine. | umt.edu.pk |

| LOQ | 0.25 μg/ml for desloratadine; 1.91 µg/ml for Rupatadine. | scholarsresearchlibrary.comscispace.comumt.edu.pk |

Detector Systems and Wavelength Selection for Impurity C (e.g., UV, PDA)

Hyphenated Techniques for Impurity Identification and Structural Confirmation

While HPLC is excellent for separation and quantification, it does not provide structural information about unknown impurities. nih.gov For this purpose, hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable. ajrconline.orgsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the identification and structural elucidation of impurities. heteroletters.orgnih.gov The output from the HPLC system is directed into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the eluted compounds. tsijournals.comscispace.com This information is crucial for confirming the identity of known impurities and for elucidating the structure of novel ones. heteroletters.org For instance, LC-MS/MS has been used to confirm process-related impurities of rupatadine, including Impurity C. heteroletters.org The use of a volatile buffer in the mobile phase is advantageous as it is compatible with mass spectrometry. scispace.com

Other hyphenated techniques like LC-NMR and LC-FTIR can also be employed for comprehensive structural characterization, providing complementary information to LC-MS. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Impurity C

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying trace-level impurities in pharmaceutical substances due to its high sensitivity and specificity. In the context of rupatadine production, LC-MS analysis has been crucial in confirming the presence of process-related impurities, including the dimeric impurity corresponding to Impurity C, which exhibits a mass-to-charge ratio (m/z) of 724 (M+1). heteroletters.org

Developed analytical methods are often designed to be LC-MS compatible, facilitating the identification of unknown impurities that are first separated chromatographically. mdpi.com While many published LC-MS/MS methods focus on the quantification of rupatadine and its primary metabolites like desloratadine in biological matrices, the principles are directly applicable to impurity profiling. ijpsjournal.comnih.govdaneshyari.com These methods typically employ a reversed-phase C18 column for separation and utilize electrospray ionization (ESI) in positive mode, as it is effective for ionizing the nitrogen-containing rupatadine molecule and its related substances. nih.govyydbzz.com The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to achieve high sensitivity and selectivity for specific analytes. researchgate.net

Table 1: Typical Parameters for LC-MS/MS Analysis of Rupatadine and Related Substances

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |

| Column | C18 (e.g., Hypersil ODS) | mdpi.comresearchgate.net |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). nih.govtsijournals.com | nih.govtsijournals.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | tsijournals.com |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) | tsijournals.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic methods are indispensable for the definitive structural elucidation and quantification of pharmaceutical impurities. A combination of techniques is often required to unambiguously confirm the identity and purity of a substance like this compound. peerj.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. The complete structure of this compound has been elucidated using a comprehensive suite of NMR experiments. cpu.edu.cn These include one-dimensional techniques like proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional (2D) NMR experiments. cpu.edu.cncpu.edu.cn

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. tsijournals.comresearchgate.net Further structural detail is provided by 2D NMR techniques, which were critical in confirming the dimeric nature of Impurity C. peerj.comcpu.edu.cn

Table 2: Application of NMR Techniques for Structural Elucidation of Impurity C

| NMR Technique | Purpose in Structural Elucidation | Source |

|---|---|---|

| ¹H NMR | Determines the number and environment of protons, showing signals for aromatic, aliphatic, and pyridine (B92270) ring protons. | cpu.edu.cncpu.edu.cn |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule, confirming the total carbon count of the proposed structure. | cpu.edu.cncpu.edu.cn |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. tsijournals.com | tsijournals.comcpu.edu.cn |

| COSY (¹H-¹H Correlation Spectroscopy) | Establishes proton-proton coupling relationships within individual spin systems, confirming the connectivity of adjacent protons. | cpu.edu.cnnd.edu |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded carbon and proton atoms, linking the ¹H and ¹³C spectral data. | cpu.edu.cnnd.edu |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tsijournals.com The structure of this compound has been confirmed in part through IR analysis. cpu.edu.cn Since Impurity C is a dimer of rupatadine, its IR spectrum is expected to show characteristic absorption bands similar to those of the parent drug, confirming the presence of key structural features.

Studies on rupatadine have identified specific bands corresponding to various molecular vibrations. researchgate.netresearchgate.netresearchgate.net These analyses provide a reference for interpreting the spectrum of Impurity C.

Table 3: Key Functional Groups of this compound Identifiable by IR Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| ~3030 | C-H Stretch | Aromatic Rings | google.com |

| ~2920 | C-H Stretch | Aliphatic (CH₂) | google.com |

| ~1590 | C=C Stretch | Aromatic Ring | google.com |

| ~1480 | C=N Stretch | Pyridine Ring | google.com |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common technique for the quantification of APIs. However, when analyzing impurities, direct spectrophotometry can be challenging if the impurity's spectrum significantly overlaps with that of the much more concentrated main compound. dntb.gov.ua This is the case for this compound, whose chromophores are identical to those in rupatadine itself.

To overcome this limitation, UV-Vis spectrophotometry can be coupled with multivariate chemometric methods. dntb.gov.ua Techniques such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can deconvolve the overlapping spectral data from a mixture to simultaneously quantify the individual components. dntb.gov.ua These methods build a mathematical model based on the spectra of a calibration set containing known concentrations of the API and its impurities. dntb.gov.uamdpi.com This model can then be used to predict the concentration of each component, including Impurity C, in unknown samples, providing a powerful tool for quality control. dntb.gov.ua

For the detection of trace-level analytes, highly sensitive techniques like spectrofluorimetry and Resonance Rayleigh Scattering (RRS) can be employed. Methods have been developed for the determination of rupatadine based on its interaction with fluorescent probes like erythrosin B. researchgate.netnih.govbohrium.com

In these methods, the formation of an association complex between rupatadine and the probe in an acidic medium leads to a measurable change in the probe's spectroscopic properties. researchgate.net

Spectrofluorimetry: This technique measures the quenching (decrease) of the fluorescence intensity of erythrosin B upon the addition of rupatadine. nih.gov

Resonance Rayleigh Scattering (RRS): This method relies on the significant enhancement of the RRS signal of erythrosin B after it forms a complex with rupatadine. researchgate.netnih.gov

Given that this compound contains the same core structure as rupatadine, it is plausible that these highly sensitive spectroscopic methods could be adapted for its detection and quantification at very low concentrations. researchgate.netnih.gov The linear ranges reported for rupatadine are in the sub-µg/mL level, with detection limits as low as 0.018 µg/mL for the RRS method, highlighting the potential sensitivity for impurity analysis. ijpsjournal.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Chemometrics Approaches for Quantification

Electrophoretic Techniques for Impurity C Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a separation mechanism that is orthogonal to liquid chromatography. nih.gov This makes CE a valuable complementary tool for pharmaceutical impurity profiling, as it can often separate compounds that co-elute in HPLC. nih.gov

A capillary zone electrophoresis (CZE) method has been successfully developed and validated for the determination of rupatadine in pharmaceutical tablets. scielo.brresearchgate.net The method is noted for being simple and rapid, with a migration time for rupatadine of under two minutes. researchgate.net This established method provides a strong foundation for developing a CZE-based approach for the separation and quantification of this compound. The ability of CE to resolve a parent drug from numerous related impurities has been demonstrated for other antihistamines, underscoring its suitability for this application. nih.gov

Table 4: Validated Capillary Zone Electrophoresis (CZE) Parameters for Rupatadine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused silica (B1680970), 50.2 cm length, 75 µm i.d. | scielo.brresearchgate.net |

| Background Electrolyte (BGE) | 35 mmol/L Boric acid, adjusted to pH 2.5 | scielo.brresearchgate.net |

| Voltage | 20 kV | scielo.brresearchgate.net |

| Temperature | 25 °C | scielo.brresearchgate.net |

| Injection | Hydrodynamic (3447.3 Pa for 3 s) | scielo.brresearchgate.net |

| Detection | UV at 205 nm | scielo.brresearchgate.net |

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful separation technique in the pharmaceutical industry, offering high efficiency and resolution. It is particularly useful for the analysis of both neutral and charged analytes and has been successfully applied to the determination of rupatadine and its related substances.

A stability-indicating MEKC method has been developed and validated for the analysis of rupatadine in tablet dosage forms. nih.gov This method is capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients, demonstrating its specificity. The separation is achieved within a fused-silica capillary. nih.gov The background electrolyte (BGE) is a crucial component of the separation system, and for this method, it consists of a borate (B1201080) buffer and the anionic surfactant sodium dodecyl sulfate (SDS), which forms the micelles necessary for the chromatographic separation. nih.gov The specificity and stability-indicating capability of the method were confirmed through forced degradation studies, with no interference observed from excipients. nih.gov

Key parameters of a validated MEKC method for rupatadine analysis are detailed below:

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm internal diameter, 40 cm effective length |

| Background Electrolyte (BGE) | 15 mM Borate Buffer with 25 mM Sodium Dodecyl Sulfate (SDS), pH 10 |

| Applied Voltage | 25 kV |

| Temperature | 35°C |

| Injection Mode | Hydrodynamic (50 mbar for 5 seconds) |

| Detection | Photodiode Array (PDA) at 205 nm |

| Internal Standard | Nimesulide |

| This table is based on data from a validated stability-indicating MEKC method for rupatadine analysis. nih.gov |

This MEKC method was found to be linear over a concentration range of 0.5-150 µg/mL with a high correlation coefficient (r²=0.9996). nih.gov The limits of detection (LOD) and quantification (LOQ) were established at 0.1 µg/mL and 0.5 µg/mL, respectively, highlighting the method's sensitivity. nih.gov The accuracy of the method was determined to be 99.98%, with a bias of less than 1.06%. nih.gov The successful application of this method for the quantitative analysis of rupatadine in pharmaceutical formulations underscores its suitability for quality control and impurity profiling. nih.gov

Capillary Electrophoresis (CE) for Impurity Separation

Capillary Electrophoresis (CE), in its various modes, is another high-resolution separation technique well-suited for the analysis of pharmaceutical impurities. Capillary Zone Electrophoresis (CZE) is a specific mode of CE that has been effectively used for the rapid analysis of rupatadine.

A simple and rapid CZE method has been developed and validated for the determination of rupatadine in tablets. scielo.brscielo.br This method utilizes a fused silica capillary and a background electrolyte composed of boric acid adjusted to an acidic pH. scielo.brscielo.br The low pH ensures that rupatadine, which contains three nitrogen atoms, is in a high ionization state, contributing to its rapid migration. scielo.brscielo.br The developed CZE method demonstrated a significantly faster analysis time for rupatadine (migration time of 1.8 minutes) compared to previously reported MEKC methods (migration time of 3.93 minutes). scielo.brscielo.br

The following table summarizes the operational parameters for the CZE separation of rupatadine:

| Parameter | Condition |

| Capillary | Fused-silica, 75 µm internal diameter, 50.2 cm total length (40.0 cm effective length) |

| Background Electrolyte (BGE) | 35 mmol/L Boric acid, adjusted to pH 2.5 with phosphoric acid |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection Mode | Hydrodynamic (3447.3 Pa for 3 seconds) |

| Detection | UV at 205 nm |

| This table outlines the conditions for a validated Capillary Zone Electrophoresis method for rupatadine. scielo.brscielo.brresearchgate.net |

The CZE method was validated for its linearity, with a range of 50.0 to 400.0 µg/mL (r > 0.99). scielo.brscielo.br The limits of detection and quantification for rupatadine were determined to be 29.60 µg/mL and 89.69 µg/mL, respectively. scielo.brscielo.br The precision of the method was found to be less than 5.0%, and the average recovery was approximately 100%. scielo.brscielo.br The selectivity of the method was confirmed by the absence of interference from the placebo and sample diluents. scielo.br The successful separation of rupatadine from other components in a short timeframe makes this CE method a valuable tool for quality control and the detection of impurities. scielo.brscielo.br

Isolation, Purification, and Structural Elucidation Strategies for Rupatadine Impurity C

Preparative Chromatography Techniques for Isolation of Impurity C

The isolation of Rupatadine (B1662895) Impurity C from the bulk drug or reaction mixtures necessitates the use of advanced preparative chromatographic techniques capable of separating structurally similar compounds.

Column Chromatography Approaches

Column chromatography is a fundamental technique employed for the purification of Rupatadine Impurity C. heteroletters.orgscispace.com In a typical approach, the crude material containing the impurity is subjected to column chromatography on silica (B1680970) gel. heteroletters.org While this method can be effective, challenges such as the instability of the compound on silica gel have been reported, which can hinder the isolation of the pure impurity. heteroletters.org

One documented method involved subjecting the mother liquor from the rupatadine synthesis, which was found to be enriched with Impurity C, to column chromatography. heteroletters.org Despite efforts, isolating a pure fraction of Impurity C proved difficult due to its instability on the silica gel matrix. heteroletters.org This highlights the need for careful selection of the stationary phase and solvent system to minimize degradation and achieve successful separation. In some cases, a concentrate containing the impurity is dispersed in water and then purified using preparative chromatography with a C18 filler. patsnap.com

Preparative High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient means of isolating this compound. nih.govmdpi.com This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, allowing for the separation of components based on their affinity for the stationary and mobile phases. For instance, a reversed-phase HPLC (RP-HPLC) method can be developed and scaled up to a preparative level for the isolation of impurities. nih.govmdpi.com The selection of the column, such as a Hypersil BDS C18 column, and the optimization of the mobile phase composition, often a gradient mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), are crucial for achieving the desired separation. nih.govijpsjournal.com

Preparative Thin-Layer Chromatography (TLC) can also be utilized as a purification technique. heteroletters.org Following an initial separation by column chromatography, fractions enriched with Impurity C can be further purified by preparative TLC to obtain the compound in a pure form. heteroletters.org This multi-step chromatographic approach can enhance the purity of the isolated impurity.

Comprehensive Structural Characterization Protocols for Isolated this compound

Once isolated, a battery of spectroscopic techniques is employed to unequivocally determine the structure of this compound. nih.govcpu.edu.cn

Application of Advanced Spectroscopic Data Interpretation for Structural Assignment

The definitive structural elucidation of this compound relies on the combined interpretation of data from several advanced spectroscopic methods. nih.govcpu.edu.cn

Mass Spectrometry (MS) is a key tool for determining the molecular weight of the impurity. tsijournals.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which aids in determining the elemental composition. cpu.edu.cn For this compound, a dimeric structure, the mass spectrum would be expected to show a molecular ion peak corresponding to its higher molecular weight compared to rupatadine. heteroletters.orgnih.gov For example, one study identified a related substance with a mass of 724 (M+1), indicating a dimeric product of rupatadine. heteroletters.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and two-dimensional techniques like HSQC and HMBC, provides detailed information about the connectivity of atoms within the molecule. cpu.edu.cn The ¹H NMR spectrum reveals the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton. tsijournals.com DEPT experiments can distinguish between CH, CH₂, and CH₃ groups. tsijournals.com By analyzing the chemical shifts, coupling constants, and correlations in these spectra, the precise arrangement of the atoms in this compound can be pieced together. cpu.edu.cn

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. tsijournals.com Characteristic absorption bands in the IR spectrum can confirm the presence of specific bonds, such as C=C, C-N, and C-H, which are components of the rupatadine structure. tsijournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and can be used to confirm the presence of the chromophoric systems in this compound. cpu.edu.cn

A comprehensive analysis of the data from these spectroscopic techniques allows for the unambiguous assignment of the structure of this compound. nih.govcpu.edu.cn This confirmed structure is essential for its role as a reference standard in methods developed to control its levels in rupatadine drug substance and product. cpu.edu.cn

Quality by Design (QbD) Principles in Impurity Control Strategies

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. scispace.com The implementation of QbD principles is instrumental in developing a robust control strategy for impurities, including this compound.

The QbD approach for impurity control begins with defining the Quality Target Product Profile (QTPP), which includes the desired safety and efficacy profile of the drug product. mdpi.com This leads to the identification of Critical Quality Attributes (CQAs) for the drug substance and drug product, with impurity levels being a key CQA. scispace.commt.com For Rupatadine, this would involve setting predefined limits for Impurity C based on regulatory guidelines and toxicological data.

Risk management is a core component of QbD and is used to identify and evaluate factors that could impact impurity levels. mdpi.com This involves identifying potential sources of this compound, such as raw materials, synthetic route, and manufacturing process parameters. researchgate.net Once risks are identified, a control strategy is developed to mitigate them. This strategy can include raw material specifications, process parameter controls, and in-process controls.

Design of Experiments (DoE) is a powerful tool within the QbD framework that can be used to understand the relationship between process parameters and the formation of impurities. scispace.com By systematically varying process parameters, a design space can be established where the process consistently produces Rupatadine with acceptable levels of Impurity C. For instance, a study on the development of immediate-release Rupatadine fumarate (B1241708) tablets utilized a QbD approach to ensure the final product met the desired quality profile. mdpi.com

Process Analytical Technology (PAT) for Real-Time Monitoring of Impurity C during Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comeuropeanpharmaceuticalreview.com The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process. europeanpharmaceuticalreview.com

For the control of this compound, PAT can be implemented for real-time monitoring during the manufacturing process. americanpharmaceuticalreview.comnih.gov This provides a dynamic and continuous understanding of impurity formation, moving beyond traditional end-product testing. americanpharmaceuticalreview.com Various PAT tools can be employed, including:

Spectroscopic Techniques: In-line or on-line spectroscopic methods such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can be used to monitor the chemical composition of the reaction mixture in real-time. americanpharmaceuticalreview.com These techniques can be calibrated to quantify the levels of Rupatadine and Impurity C, providing immediate feedback on the process performance.

Chromatographic Techniques: On-line High-Performance Liquid Chromatography (HPLC) can be integrated into the manufacturing process to provide real-time separation and quantification of Rupatadine and its impurities. scispace.comnih.gov This allows for immediate detection of any deviations in the impurity profile, enabling prompt corrective actions.

The data generated from PAT tools can be used to establish a process "signature" or fingerprint that represents a state of control. americanpharmaceuticalreview.com Any deviation from this signature can trigger an alert, allowing for process adjustments to be made to prevent the formation of out-of-specification levels of Impurity C. This real-time control ensures consistent product quality and can facilitate Real-Time Release Testing (RTRT), where the final product can be released without extensive end-product testing. americanpharmaceuticalreview.comnih.gov

Development and Characterization of Reference Standards for this compound

The development and characterization of a reference standard for this compound are fundamental for its accurate identification and quantification in the drug substance and product. venkatasailifesciences.com A well-characterized reference standard is essential for method validation, routine quality control testing, and stability studies. venkatasailifesciences.com

The process of developing a reference standard for this compound involves several key steps:

Synthesis and Isolation: this compound is typically synthesized through a dedicated synthetic route or isolated from enriched batches of Rupatadine. The synthesis of related substances of Rupatadine has been a subject of research to obtain these compounds for analytical purposes. patsnap.com

Structural Elucidation: The chemical structure of the isolated impurity must be unequivocally confirmed. This is achieved using a combination of advanced analytical techniques, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. pharmaffiliates.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Purity Determination: The purity of the reference standard is critical and is typically assessed using a high-resolution chromatographic method, such as HPLC. scispace.comnih.gov The purity is often determined by a mass balance approach, taking into account the content of the main component, water, residual solvents, and inorganic impurities.

Certification: Once fully characterized, the material is certified as a reference standard, with a detailed Certificate of Analysis (CoA) that includes its identity, purity, and other relevant information. venkatasailifesciences.com

Several suppliers provide reference standards for Rupatadine impurities, including Impurity C, which is also known by its systematic name: 11,11'-[Pyridine-3,5-diylbis(methanediylpiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo researchgate.netgoogle.comcyclohepta[1,2-b]pyridine). researchgate.netqcchemical.compharmaffiliates.commolcan.comtlcstandards.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1224515-72-3 | pharmaffiliates.comqcchemical.compharmaffiliates.comtlcstandards.comnih.gov |

| Molecular Formula | C45H43Cl2N5 | pharmaffiliates.comqcchemical.comnih.gov |

| Molecular Weight | 724.77 g/mol | pharmaffiliates.comqcchemical.comnih.gov |

Strategies for Impurity Minimization During Synthesis and Manufacturing Processes

Minimizing the formation of this compound during synthesis and manufacturing is a primary objective to ensure the quality of the final product. This requires a deep understanding of the reaction mechanisms and the impact of process parameters on impurity formation.

Several strategies can be employed to minimize the formation of this compound:

Route of Synthesis Selection: The choice of the synthetic route for Rupatadine can significantly impact the impurity profile. A well-designed synthesis should avoid reaction conditions and starting materials that are known to lead to the formation of Impurity C. For example, some patented processes for Rupatadine synthesis aim to control the formation of dimer and quaternary impurities. google.com

Optimization of Reaction Conditions: Key reaction parameters such as temperature, reaction time, pH, and the stoichiometry of reactants can be optimized to favor the formation of the desired product and minimize the generation of Impurity C. google.com For example, controlling the reaction temperature and using a specific base can help in reducing the formation of related substances.

Purification Techniques: Effective purification methods are crucial for removing any Impurity C that is formed. Techniques such as crystallization, chromatography, and extraction can be employed to reduce the level of the impurity in the final drug substance. google.com The development of specific crystallization methods can lead to a higher purity of Rupatadine fumarate. google.com

Control of Starting Materials and Intermediates: The quality of starting materials and intermediates is critical. Specifications should be in place to control the levels of any impurities in these materials that could potentially react to form this compound.

Considerations of Impurity Carry-over and Cross-contamination in Production

Impurity carry-over and cross-contamination are significant concerns in a multi-product manufacturing facility. It is essential to have robust procedures in place to prevent the contamination of Rupatadine with Impurity C from other processes or previous batches.

Key considerations to prevent impurity carry-over and cross-contamination include:

Cleaning Validation: A validated cleaning procedure for all equipment used in the manufacturing process is essential. The cleaning procedure should be demonstrated to effectively remove any residual Rupatadine and its impurities, including Impurity C, to a predetermined acceptable level.

Dedicated Equipment: In some cases, dedicated equipment for specific process steps or for the entire manufacturing of Rupatadine may be necessary to eliminate the risk of cross-contamination, especially if Impurity C is difficult to clean or is a concern at very low levels.

Campaign Manufacturing: Manufacturing Rupatadine in campaigns, where multiple batches are produced consecutively before switching to another product, can help to minimize the risk of cross-contamination between different products.

Process Design: The design of the manufacturing facility and the flow of materials and personnel should be optimized to prevent mix-ups and cross-contamination. This includes having separate areas for different stages of production and appropriate air handling systems.

By implementing these strategies, pharmaceutical manufacturers can effectively control and manage this compound, ensuring the production of a safe, effective, and high-quality medication.

Table 2: List of Compounds

| Compound Name |

|---|

| Rupatadine |

| Rupatadine Fumarate |

| Rupatadine Impurity A |

| Rupatadine Impurity B |

| This compound |

| Rupatadine Impurity D |

| Desloratadine (B1670295) |

| Levocetirizine |

| Doxepin |

| Nimesulide |

| 3-methyl-5-chloromethylpyridine hydrochloride |

| Fumaric acid |

| 5-methylnicotinic acid |

| Phosphorus oxychloride |

| Sodium borohydride |

| 5-methylpyridine-3-methanol |

| Thionyl chloride |

| para-Toluene sulfonyl chloride |

Conclusion

Rupatadine (B1662895) Impurity C is a significant process-related impurity in the manufacture of rupatadine. Its dimeric structure has been elucidated through extensive spectroscopic and chromatographic analysis. The development of robust, validated, stability-indicating analytical methods is crucial for its detection and quantification. Adherence to strict regulatory guidelines and the use of a qualified reference standard ensure that the levels of Rupatadine Impurity C are controlled within safe limits, thereby safeguarding the quality and safety of the final rupatadine drug product.

Regulatory Compliance and Pharmacopoeial Perspectives for Rupatadine Impurity C

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities in New Drug Substances and Products (Q3A, Q3B, Q3C, Q3D)

The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are widely adopted by regulatory authorities globally. industrialpharmacist.com For controlling impurities in pharmaceuticals, the Q3 series of guidelines is paramount. slideshare.net The adherence to these guidelines is mandatory for regulatory submissions in ICH regions (Europe, Japan, and the United States) and is considered the benchmark for quality worldwide.

The primary guidelines applicable to Rupatadine (B1662895) Impurity C, an organic impurity, are ICH Q3A(R2) and ICH Q3B(R2). industrialpharmacist.comeuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the control of impurities in the active pharmaceutical ingredient (API) itself. ich.orgjpionline.org It establishes thresholds for reporting, identifying, and qualifying impurities that arise during the manufacturing process and storage of the drug substance. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are found in the finished dosage form. ich.org It covers degradation products that may form during the manufacturing of the drug product or during storage. pmda.go.jp

ICH Q3C(R9): Impurities: Guideline for Residual Solvents This guideline controls residual solvents used in the manufacturing process. industrialpharmacist.comamericanpharmaceuticalreview.com While not directly applicable to Rupatadine Impurity C as a chemical entity, it governs the acceptable limits of any solvents used in the synthesis of Rupatadine that may remain in the final product. americanpharmaceuticalreview.com

In addition to the Q3 series, ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, which would apply if this compound were suspected of being mutagenic, often requiring much stricter control limits. industrialpharmacist.comeuropa.eu

| Guideline | Title | Scope and Relevance to this compound |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Directly applicable. Sets thresholds for reporting, identification, and qualification of impurities like Impurity C in the Rupatadine API. ich.orgich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Directly applicable. Sets thresholds for degradation products in the final Rupatadine tablets, which could include Impurity C. ich.orgpmda.go.jp |

| ICH Q3C(R9) | Guideline for Residual Solvents | Indirectly relevant. Controls solvents used in the manufacturing process, not the impurity itself. industrialpharmacist.comamericanpharmaceuticalreview.com |

| ICH Q3D(R2) | Guideline for Elemental Impurities | Not applicable. Governs elemental contaminants (metals), whereas this compound is an organic molecule. industrialpharmacist.comeuropa.eu |

Global Pharmacopoeial Standards and Monographs (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (EP), Indian Pharmacopoeia (IP)) Regarding Rupatadine and its Related Substances

Pharmacopoeias provide legally recognized quality standards for medicines. The monographs within these compendia specify the tests, procedures, and acceptance criteria required to ensure the identity, strength, quality, and purity of a drug substance and its corresponding drug product.

European Pharmacopoeia (EP): Rupatadine Fumarate (B1241708) is an official monograph in the European Pharmacopoeia. merckmillipore.comfda.gov Critically, "Rupatadine EP Impurity C" is listed as a specified impurity within this monograph, meaning its control is mandatory for products marketed in EP member states. kmpharma.inqcchemical.comtlcstandards.com The availability of an EP reference standard for Rupatadine Fumarate facilitates the accurate identification and quantification of its related substances. merckmillipore.com

Indian Pharmacopoeia (IP): The Indian Pharmacopoeia also includes a monograph for Rupatadine Fumarate tablets, outlining requirements for quality control, including liquid chromatography methods for analysis. ijpsjournal.comcphi-online.com

United States Pharmacopeia (USP): While the USP provides thousands of reference standards for drug substances and impurities, a specific monograph for Rupatadine was not prominently found in the search results. usp.orgusp.org However, manufacturers marketing in the U.S. would still be required to control impurities like this compound according to ICH guidelines.

| Pharmacopoeia | Status of Rupatadine | Status of this compound |

|---|---|---|

| European Pharmacopoeia (EP) | Official monograph for Rupatadine Fumarate exists. merckmillipore.comfda.gov | Listed as a specified impurity in the EP monograph. kmpharma.inqcchemical.comtlcstandards.com |

| Indian Pharmacopoeia (IP) | Monograph for Rupatadine Fumarate Tablets exists. ijpsjournal.com | Controlled as a related substance under the monograph's test procedures. |

| United States Pharmacopeia (USP) | No specific monograph for Rupatadine was identified. Products would follow ICH guidelines. | Controlled based on ICH guidelines for impurities. usp.org |

Impurity Qualification Thresholds and Strategies Specific to this compound

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org The ICH Q3A and Q3B guidelines define specific thresholds that trigger the need for qualification. These thresholds are based on the maximum daily dose (MDD) of the drug. pmda.go.jpgmpinsiders.com

The standard dose for Rupatadine is 10 mg once daily. hpfb-dgpsa.ca According to the ICH Q3B guideline for impurities in new drug products, for a drug with an MDD of 10 mg, the qualification threshold is 1.0% or 50 µg Total Daily Intake (TDI) , whichever is lower. pmda.go.jpgmpinsiders.com

This means that if the level of this compound in the final product results in a daily intake exceeding 50 µg, or if its concentration is above 1.0% of the API, comprehensive safety data is required.

Qualification Strategies: If an impurity level exceeds the qualification threshold, a manufacturer can:

Decrease the level of the impurity to be at or below the threshold. ich.org

Provide data from clinical or toxicology studies where the drug product containing the impurity at a representative level was found to be safe. pmda.go.jp

Utilize data from the scientific literature to establish safety. pmda.go.jp

Conduct specific toxicology studies on the isolated impurity to establish a safe level of exposure. ich.org

| Maximum Daily Dose | Qualification Threshold |

|---|---|

| < 10 mg | 1.0% or 50 µg TDI, whichever is lower |

| 10 mg – 100 mg | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg – 2 g | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.15% |

Analytical Method Validation Requirements for Regulatory Submissions Involving this compound

To accurately monitor and control this compound, a validated analytical method is essential. ijpsjournal.com Regulatory submissions require a comprehensive validation package demonstrating that the analytical procedure is suitable for its intended purpose. europa.eugmp-compliance.org The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide the framework for this validation. ich.orgeuropa.eu

For a quantitative impurity test like the one for this compound, the following validation characteristics are critical:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. ich.orgikev.org This is often demonstrated by spiking the drug product with known impurities and showing that they are well-separated in the chromatogram. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. umt.edu.pk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. umt.edu.pk The LOQ must be at or below the reporting threshold.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. ikev.org

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. umt.edu.pk

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the determination of Rupatadine and its related substances. nih.govresearchgate.net

| Validation Parameter | Purpose |

|---|---|

| Specificity | Ensures the method can distinguish the impurity from the API and other substances. |

| LOD / LOQ | Demonstrates the sensitivity of the method for detecting and quantifying low levels of the impurity. |

| Linearity & Range | Confirms a proportional response to varying impurity concentrations over a defined range. |

| Accuracy | Verifies that the measured amount is correct. |

| Precision | Shows that the method provides consistent results. |

| Robustness | Indicates the method's reliability under normal operational variations. |

Emerging Trends and Future Research Directions

Application of Computational Chemistry and Predictive Modeling in Impurity Formation Pathways

Computational chemistry and predictive modeling are becoming indispensable tools in pharmaceutical process development, offering insights that can prevent or minimize impurity formation. acs.org These in silico approaches allow researchers to simulate reaction conditions and predict potential impurity pathways without extensive, resource-intensive laboratory experiments. pharmafeatures.com

For an impurity like Rupatadine (B1662895) Impurity C, which is a dimeric species, computational models can be particularly insightful. heteroletters.orgnih.gov The formation of this impurity likely involves the reaction of two molecules of Rupatadine or its precursors. Predictive models can help elucidate the precise mechanism and kinetics of this dimerization.

Detailed Research Findings:

Kinetic and Thermodynamic Modeling: Mathematical modeling of chemical reaction kinetics helps predict conversion data and understand how different parameters affect impurity profiles. researchgate.net While elementary-type kinetics are less common for complex organic reactions, statistical modeling is crucial for understanding the relationship between reaction parameters and the formation of low-level impurities. researchgate.net For Rupatadine Impurity C, models could predict the likelihood of its formation under various temperatures, pH levels, and reactant concentrations.

Computational Fluid Dynamics (CFD): CFD models simulate the physical environment within a reactor, including mass, momentum, and energy transport. pharmafeatures.com By analyzing factors like mixing intensity and localized temperature gradients, CFD can identify reactor conditions that might favor the side reaction leading to this compound. Simulations can help optimize mixing and heat transfer to reduce byproduct accumulation. pharmafeatures.com

Predictive Software: Commercially available programs like Zeneth® are designed to predict the degradation pathways of pharmaceutical compounds. nih.gov While often used for degradation products, similar knowledge-based systems and machine learning algorithms can be adapted to predict process-related impurities based on the structure of reactants and known reaction pathways. zamann-pharma.com Structure-Activity Relationship (SAR) models, for instance, can evaluate molecular structures to identify functional groups prone to unwanted reactions. zamann-pharma.com

The application of these computational tools could frontload the optimization of Rupatadine synthesis, identifying and mitigating the risk of Impurity C formation early in the development process. pharmafeatures.com

| Computational Model Type | Application in Predicting this compound Formation | Key Parameters Analyzed |

| Kinetic Modeling | Predicts the rate of formation of Impurity C relative to the main Rupatadine product. | Reactant concentrations, temperature, catalyst presence, reaction time. |